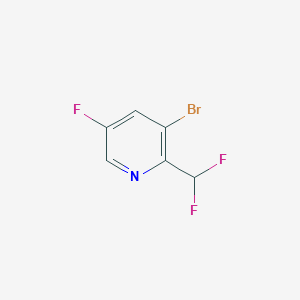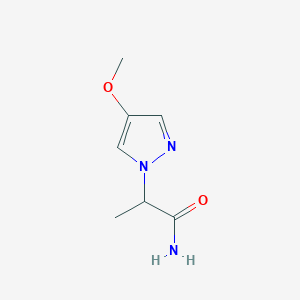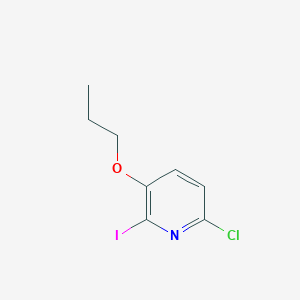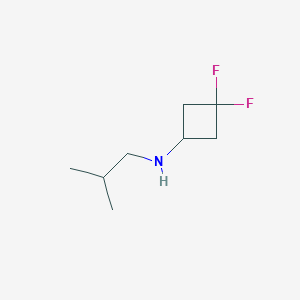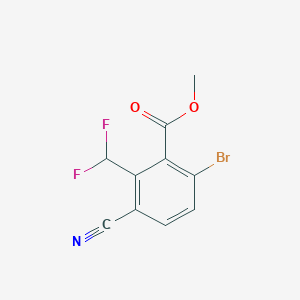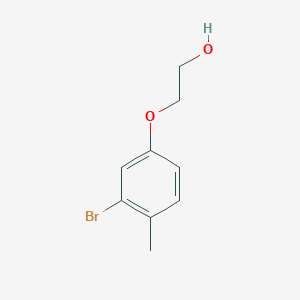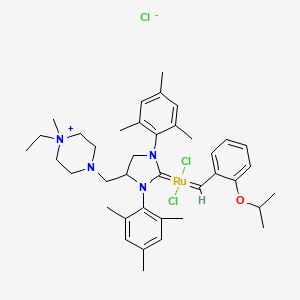
AquaMet
Overview
Description
AquaMet is a useful research compound. Its molecular formula is C39H55Cl3N4ORu and its molecular weight is 803.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AquaMet, also known as Mometasone Furoate, is primarily targeted towards glucocorticoid receptors . It has a glucocorticoid receptor binding affinity that is 22 times stronger than dexamethasone . This makes it more selective in its action .
Mode of Action
This compound interacts with its targets by diffusing across cell membranes into the cytosol of cells where it binds to glucocorticoid receptors . This binding causes conformational changes in the receptor, leading to the receptor moving to the nucleus . This interaction results in the activation of pathways responsible for reducing inflammation .
Biochemical Pathways
This compound affects several biochemical pathways. In asthma, it is believed to inhibit mast cells, eosinophils, basophils, and lymphocytes . There is also evidence of inhibition of histamine, leukotrienes, and cytokines . These pathways play crucial roles in maintaining cellular homeostasis and detoxifying harmful compounds .
Pharmacokinetics
It is known that this compound is formulated as a dry powder inhaler, nasal spray, and ointment for its different indications .
Result of Action
The molecular and cellular effects of this compound’s action involve the reduction of inflammation and the shrinkage of polyps . By targeting the underlying inflammation, this compound helps improve nasal airflow and overall quality of life for individuals with nasal polyps .
Biochemical Analysis
Biochemical Properties
AquaMet plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to glucocorticoid receptors in the cytosol of cells . This binding causes conformational changes in the receptor, leading to the separation from chaperones and translocation to the nucleus . In the nucleus, this compound influences the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory genes . Additionally, this compound inhibits mast cells, eosinophils, basophils, and lymphocytes, reducing the release of histamine, leukotrienes, and cytokines .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In asthma, this compound inhibits the activity of mast cells, eosinophils, basophils, and lymphocytes, leading to reduced inflammation and airway hyperresponsiveness . It also affects gene expression by promoting the transcription of anti-inflammatory genes and suppressing pro-inflammatory genes . This compound’s impact on cellular metabolism includes reducing the production of inflammatory mediators and enhancing the synthesis of anti-inflammatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to glucocorticoid receptors in the cytosol of cells . This binding causes conformational changes in the receptor, leading to its translocation to the nucleus . In the nucleus, this compound interacts with glucocorticoid response elements in the DNA, promoting the transcription of anti-inflammatory genes and suppressing pro-inflammatory genes . This compound also inhibits the activity of various enzymes involved in the synthesis of inflammatory mediators, such as cyclooxygenase and phospholipase A2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is stable under normal storage conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that this compound maintains its anti-inflammatory effects over extended periods, but its potency may decrease with prolonged exposure to adverse conditions . In vitro and in vivo studies have demonstrated that this compound’s effects on cellular function are sustained over time, with consistent inhibition of inflammatory mediators and promotion of anti-inflammatory proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation and allergic reactions without significant adverse effects . At high doses, this compound can cause toxic effects, including immunosuppression, adrenal suppression, and metabolic disturbances . Threshold effects have been observed, where increasing the dose beyond a certain point does not result in proportional increases in therapeutic effects but rather increases the risk of adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the inhibition of enzymes responsible for the synthesis of inflammatory mediators . It interacts with enzymes such as cyclooxygenase and phospholipase A2, reducing the production of prostaglandins and leukotrienes . This compound also affects metabolic flux by altering the levels of metabolites involved in inflammation and immune responses .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It diffuses across cell membranes and binds to glucocorticoid receptors in the cytosol . This compound is also transported in the bloodstream, where it binds to plasma proteins, such as albumin and corticosteroid-binding globulin . This binding affects its distribution and availability to target tissues . This compound’s localization and accumulation in tissues are influenced by its binding to transporters and binding proteins .
Subcellular Localization
This compound’s subcellular localization is primarily in the cytosol and nucleus of cells . After binding to glucocorticoid receptors in the cytosol, this compound-receptor complexes translocate to the nucleus, where they interact with DNA to regulate gene expression . This compound’s activity and function are influenced by its localization, as it needs to be in the nucleus to exert its anti-inflammatory effects . Post-translational modifications, such as phosphorylation, can also affect this compound’s targeting and localization within cells .
Properties
IUPAC Name |
dichloro-[4-[(4-ethyl-4-methylpiperazin-4-ium-1-yl)methyl]-1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N4.C10H12O.3ClH.Ru/c1-9-33(8)12-10-30(11-13-33)18-27-19-31(28-23(4)14-21(2)15-24(28)5)20-32(27)29-25(6)16-22(3)17-26(29)7;1-8(2)11-10-7-5-4-6-9(10)3;;;;/h14-17,27H,9-13,18-19H2,1-8H3;3-8H,1-2H3;3*1H;/q+1;;;;;+2/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCPOCRCZBKEIS-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCN(CC1)CC2CN(C(=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)N2C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H55Cl3N4ORu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
803.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414707-08-6 | |
| Record name | [1,3-Bis(2,4,6-trimethylphenyl)-4-[(4-ethyl-4-methylpiperazin-1-ium-1-yl)methyl]imidazolidin-2-ylidene]-(2-i-propoxybenzylidene)dichlororuthenium(II) chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


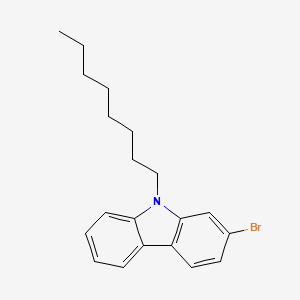
![tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B1449399.png)
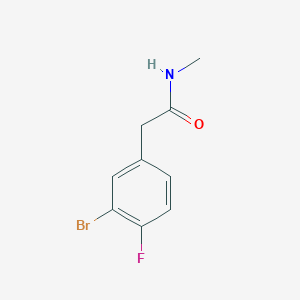
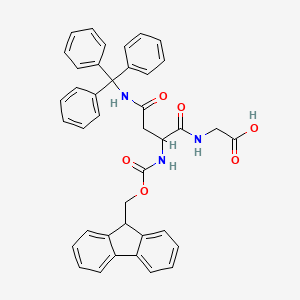
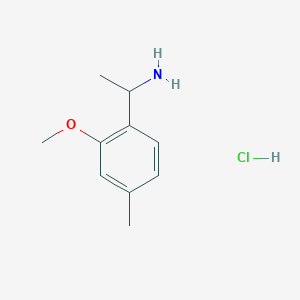
![6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid](/img/structure/B1449403.png)
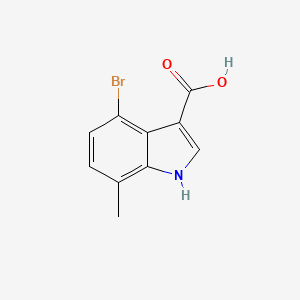
![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanol](/img/structure/B1449407.png)
